Product packaging for Quinovin(Cat. No.:CAS No. 107870-05-3)

Quinovin

Cat. No.: B240091
CAS No.: 107870-05-3
M. Wt: 632.8 g/mol
InChI Key: PUOQHFWXBKTHST-DLCGLXBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinovin is a triterpenoid glycoside compound isolated from natural sources such as the herbs of Prismatomeris tetrandra . It is one of several glycosides derived from quinovic acid and has a molecular formula of C36H56O9 and a molecular weight of 632.8 . Scientific research has identified Cytotoxicity as a key area of interest for this compound. A study investigating triterpenoids from Mitragyna stipulosa included this compound (also referred to as quinovic acid 3-O-beta-D-glucopyranoside or this compound glycoside C) in a cytotoxicity assay, highlighting its potential in this research area . As a glycoside derivative of quinovic acid, compounds like this compound have also been investigated for their significant inhibitory activity against specific enzymes, such as snake venom phosphodiesterase I . Researchers value this compound for exploring the structure-activity relationships of natural triterpenoids. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56O9 B240091 Quinovin CAS No. 107870-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQHFWXBKTHST-DLCGLXBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107870-05-3
Record name Quinovin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINOVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for Quinovin Isolation and Structural Elucidation

Chromatographic Separation Techniques for Quinovin Isolation

Chromatography is fundamental to the isolation of this compound from the intricate matrices found in plant extracts. Various chromatographic methods are employed, leveraging differences in the physical and chemical properties of this compound and co-existing compounds. Column chromatography, utilizing stationary phases such as silica (B1680970) gel and Sephadex LH-20, has been a frequently used method for the initial fractionation and purification of compounds, including quinovic acid glycosides structurally related to this compound, from plant extracts.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the isolation of pure compounds from complex mixtures on a larger scale than analytical separations. While specific, detailed preparative HPLC protocols focused solely on this compound isolation are not extensively described within the provided information, HPLC is broadly applied in the isolation of natural products, including glycosides and triterpenoids, which share structural features with this compound. Reversed-phase HPLC is a common mode for separating compounds based on their polarity. Effective preparative isolation of this compound by HPLC would involve optimizing parameters such as the stationary phase chemistry, the composition of the mobile phase, and the elution gradient to achieve adequate resolution from impurities. This technique is typically employed after initial crude fractionation steps to yield this compound in high purity.

Countercurrent Chromatography and Flash Chromatography Applications

Countercurrent Chromatography (CCC), encompassing techniques like High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), represents a form of liquid-liquid partition chromatography that operates without a solid support matrix. This characteristic minimizes potential irreversible adsorption of the analyte. CCC has demonstrated utility in the separation and purification of water-soluble iridoid glucosides and saponosides, a class that includes this compound glycoside C. This suggests that CCC techniques could be applicable for the isolation of this compound, particularly for compounds with suitable partitioning behavior between two immiscible liquid phases.

Flash chromatography is a rapid chromatographic method commonly used for the quick separation and purification of organic compounds. It typically employs a silica gel stationary phase and utilizes positive pressure to accelerate solvent flow. While detailed applications of flash chromatography specifically for this compound isolation are not provided, it is a standard preliminary separation technique in natural product isolation schemes, often used to reduce the complexity of crude extracts before employing higher-resolution techniques.

Advanced Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the selective isolation, concentration, and purification of analytes from various matrices. Developing advanced SPE protocols involves careful selection of the sorbent material and elution solvents to exploit differences in the chemical properties between the target analyte and interfering substances. While detailed, this compound-specific advanced SPE protocols were not found in the provided search results, SPE is a routine procedure in the workflow of natural product isolation. Its application to this compound would aim to simplify the sample matrix, remove unwanted components, and potentially pre-concentrate this compound before more advanced chromatographic purification steps.

Spectroscopic Techniques for Definitive this compound Structural Elucidation

Spectroscopic methods are essential for determining the definitive chemical structure of isolated natural products. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed insights into the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the types of atoms in a molecule, their relative positions, and their connectivity. By analyzing the interaction of atomic nuclei with an external magnetic field, structural features can be determined.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone Assignment

One-dimensional (1D) NMR experiments, specifically ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer), are fundamental techniques used to assign the carbon-hydrogen framework, or backbone, of a molecule. These experiments provide complementary information crucial for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct types of hydrogen atoms, their chemical environment (indicated by chemical shift), and their coupling interactions with neighboring protons (revealed by splitting patterns). This helps in identifying different proton environments within the this compound molecule.

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum displays a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms, aiding in the identification of different carbon types (e.g., aliphatic, olefinic, carbonyl).

DEPT NMR: DEPT experiments are particularly valuable for determining the multiplicity of carbon signals in the ¹³C NMR spectrum, indicating the number of attached hydrogen atoms (CH₃, CH₂, CH, or quaternary C). A standard DEPT-135 spectrum shows positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons. By analyzing the ¹³C and DEPT spectra together, the carbon signals can be assigned to specific types of carbon atoms within the this compound structure, providing crucial information for constructing the molecular backbone.

The combined data obtained from these 1D NMR techniques, often supplemented by 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish through-bond and through-space correlations, allows for the comprehensive assignment of the nuclear resonances and the definitive elucidation of this compound's chemical structure.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the structure of complex molecules by revealing correlations between different nuclei. wikipedia.org These techniques provide information about through-bond (scalar) and through-space (dipolar) couplings, which are crucial for establishing the connectivity of atoms and determining the stereochemistry of a molecule. wikipedia.orgmagritek.comcolumbia.edu

COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are coupled through two or three bonds. wikipedia.orgprinceton.edu This helps in establishing the connectivity of adjacent protons within the molecule, allowing for the tracing of spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy provides correlations between protons and the carbons to which they are directly attached (one-bond correlation). wikipedia.orgprinceton.edu This experiment is essential for assigning proton signals to their corresponding carbons and vice versa. Multiplicity-edited HSQC can also differentiate between CH, CH₂, and CH₃ groups. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two to four (and sometimes five) bonds. wikipedia.orgprinceton.edu These long-range correlations are invaluable for connecting different parts of the molecule, identifying quaternary carbons, and confirming structural fragments. magritek.com

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating frame Overhauser Effect SpectroscopY): NOESY and ROESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. wikipedia.orgcolumbia.eduprinceton.edu These correlations are particularly useful for determining the relative stereochemistry and conformation of a molecule. ROESY is often preferred for molecules with intermediate molecular weights where the Nuclear Overhauser Effect (NOE) can be close to zero in a standard NOESY experiment. columbia.edu

While specific detailed 2D NMR data for this compound in isolation were not extensively found in the provided search results, these techniques are standardly applied in the structural elucidation of triterpenoid (B12794562) glycosides like this compound. Studies on related compounds and this compound glycoside C have utilized 1D and 2D NMR (including COSY, HSQC, and HMBC) for structure elucidation. iomcworld.comnih.goviomcworld.comresearchgate.net For instance, the structures of triterpene derivatives, including quinovic acid glycoside C, were elucidated by spectral data interpretation, including 1D and 2D NMR. researchgate.net

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is an analytical technique that uses NMR spectroscopy to determine the purity and concentration of a substance. By comparing the integrated signal intensity of a specific resonance from the analyte to that of a known amount of an internal standard, the molar ratio and thus the purity or concentration of the analyte can be determined. This technique is valuable for quality control and standardization of natural products. While no specific qNMR data for this compound was found in the search results, qNMR is a well-established method for the quantitative analysis of organic compounds, including natural products.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) techniques are complementary to NMR spectroscopy and provide crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. iomcworld.comnih.goviomcworld.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the calculation of its elemental composition. researchgate.net This is particularly important for confirming the molecular formula of a newly isolated compound or verifying the formula of a known compound like this compound. The reported molecular formula of this compound (C₃₆H₅₆O₉) biocompare.comnih.gov can be confirmed by HRMS by measuring the exact mass of its molecular ion. Studies on natural products, including triterpenoid saponins (B1172615), frequently utilize HRMS for structural characterization. biocrick.comcolab.ws

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, with fragmentation of selected ions occurring between the stages. wikipedia.orgnationalmaglab.org This technique provides detailed information about the substructures within a molecule by analyzing the mass-to-charge ratios of the fragment ions. wikipedia.orgnationalmaglab.org By inducing fragmentation (e.g., through collision-induced dissociation) and analyzing the resulting product ions, the connectivity of the molecular fragments can be deduced. wikipedia.orglabmanager.com This is particularly useful for complex molecules like triterpenoid glycosides, where the fragmentation pattern can reveal the structure of the aglycone and the attached sugar moieties. While specific MS/MS fragmentation data for this compound was not detailed in the provided results, MS/MS is a standard technique for the structural analysis of natural products and their glycosides. jfda-online.comrsc.orgresearchgate.net

Coupled Techniques (LC-MS/MS, GC-MS) for Complex Mixture Analysis

Coupling chromatographic separation techniques with Mass Spectrometry allows for the analysis of complex mixtures, such as crude plant extracts.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS combines the separation power of Liquid Chromatography (LC) with the identification and structural elucidation capabilities of tandem MS. jfda-online.comrsc.org This is a widely used technique for the analysis of non-volatile and thermally labile compounds like glycosides. LC-MS/MS can separate different components in an extract and then provide molecular weight and fragmentation information for each separated compound, enabling the identification and quantification of this compound even in complex matrices. jfda-online.comrsc.org

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is typically used for the analysis of volatile or semi-volatile compounds. madison-proceedings.comresearchgate.net While triterpenoid glycosides like this compound are generally not volatile enough for direct GC-MS analysis, chemical derivatization can be employed to make them amenable to this technique. GC-MS is useful for analyzing the volatile components of plant extracts or for analyzing simpler, volatile derivatives of this compound or its aglycone after hydrolysis. madison-proceedings.comresearchgate.net Studies on plant extracts have utilized GC-MS for the analysis of various compounds, although direct application to intact this compound is less common due to its polarity and molecular weight. iomcworld.comtaylorandfrancis.commadison-proceedings.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF Mass Spectrometry is a powerful technique for determining the molecular weight of large biomolecules and organic compounds bioneer.comnih.gov. In MALDI-TOF MS, the sample is mixed with a matrix material that absorbs laser energy. When a laser pulse hits the matrix-sample mixture, the matrix vaporizes, carrying the analyte molecules into the gas phase and ionizing them bioneer.comnih.gov. The ions are then accelerated through a flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector bioneer.com. This technique produces primarily singly charged ions, simplifying data interpretation nih.gov.

For this compound, MALDI-TOF MS can provide accurate molecular weight information, which is crucial for confirming its molecular formula (C₃₆H₅₆O₉, molecular weight ~632.8) nih.govbiocompare.combiorbyt.comnih.gov. While specific detailed MALDI-TOF MS spectra or data for this compound were not extensively detailed in the search results, the technique's general application in natural product characterization, particularly for compounds with relatively high molecular weights like triterpene glycosides, indicates its utility in verifying the intact molecular mass of this compound and its different glycosidic components bioneer.comnih.gov. The accuracy of MALDI-TOF MS is typically within ±0.1% of the theoretical molecular weight bioneer.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound nih.govphotothermal.comedinst.com. IR spectroscopy measures the absorption of infrared light by molecules, corresponding to vibrations that cause a change in the dipole moment of a bond nih.govedinst.commt.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability nih.govedinst.commt.comhoriba.com.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level, providing information on atomic arrangement, bond lengths, bond angles, and absolute stereochemistry libretexts.orgsciencemuseum.org.uknih.gov. The method involves exposing a crystal to X-rays and analyzing the resulting diffraction pattern libretexts.orgsciencemuseum.org.uknih.gov.

For this compound, obtaining a suitable crystal is a prerequisite for X-ray crystallography. If a crystal of sufficient quality can be grown, this technique would provide unambiguous confirmation of the entire molecular structure, including the stereochemistry at each chiral center and the conformation of the triterpene and sugar moieties drugfuture.comnih.govnih.gov. This is particularly valuable for complex molecules with multiple stereocenters like this compound nih.gov. While the search results mention X-ray diffraction in the context of related compounds or general structural analysis hku.hkscribd.com, specific X-ray crystallographic data or a solved crystal structure for this compound were not found. However, the principle remains that if suitable crystals are obtained, X-ray crystallography is the most powerful method for absolute structure determination libretexts.orgnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum msu.edu. This technique is primarily used to detect and characterize chromophores, which are functional groups or conjugated systems of double bonds that absorb UV or visible light msu.edu. The pattern of absorption bands (wavelengths and intensities) can provide information about the presence and nature of these chromophores.

This compound's structure consists of a triterpene backbone and a sugar moiety drugfuture.comnih.govnih.gov. Triterpenes typically have a saturated or partially unsaturated carbon skeleton. The quinovic acid component of this compound contains a urs-12-ene structure, indicating a double bond within the triterpene ring system nih.govnih.gov. This double bond can act as a chromophore, absorbing in the UV region msu.edu. UV-Vis spectroscopy could be used to detect this absorption and potentially gain insight into the electronic environment of the double bond. While detailed UV-Vis spectral data for this compound were not found in the search results, the technique is routinely used for compounds containing chromophores researchgate.netnih.govresearchgate.netnist.govudel.edu. The absence of strong, extended conjugated systems in this compound suggests that its UV-Vis spectrum would likely show absorption in the lower UV range due to isolated double bonds or possibly n→π* transitions from heteroatoms if present in suitable environments msu.edu.

TechniqueInformation ProvidedRelevance to this compound
MALDI-TOF MSMolecular weight, m/z ratioVerification of molecular formula and mass of this compound and its glycosides. bioneer.comnih.gov
IR SpectroscopyIdentification of functional groups (polar bonds)Detection of -OH, -COOH, and other polar functionalities. nih.govedinst.commt.com
Raman SpectroscopyIdentification of functional groups (non-polar bonds),molecular backbone structure, lattice vibrationsAnalysis of the triterpene skeleton and C-C vibrations. nih.govedinst.comhoriba.com
X-ray CrystallographyAbsolute 3D structure, stereochemistry, conformationDefinitive determination of the complete molecular architecture. libretexts.orgsciencemuseum.org.uknih.gov
UV-Vis SpectroscopyCharacterization of chromophoresDetection of UV absorption due to the double bond in the triterpene. msu.edu

Synthetic and Semisynthetic Approaches to Quinovin and Its Analogues

Glycosylation Methodologies for Triterpenoid (B12794562) Glycosides, Including Quinovin

The glycosylation of triterpenoid aglycones is a key step in the synthesis of triterpenoid glycosides like this compound. This process involves the formation of a glycosidic bond between a sugar moiety and the aglycone. frontiersin.org

Donor-Acceptor Strategies in Stereoselective Glycosidation

Stereoselective glycosidation aims to control the anomeric configuration (α or β) of the newly formed glycosidic bond. Donor-acceptor strategies are commonly used, where an activated sugar donor reacts with a glycosyl acceptor (the triterpenoid aglycone or a partially glycosylated intermediate). The reactivity of the donor and acceptor, as well as the choice of promoter and solvent, significantly influence the stereochemical outcome. researchgate.net

Various glycosyl donors, such as glycosyl trichloroacetimidates and thioglycosides, have been employed in glycosylation reactions. researchgate.net Promoters like FeCl₃ have been shown to facilitate stereoselective glycosylation, leading to the formation of 1,2-trans-β-d- or α-l-glycosidic linkages with high yields and selectivity. researchgate.netnih.gov The mechanism often involves the formation of glycosyl intermediates and subsequent nucleophilic attack by the acceptor. researchgate.netnih.gov

Stereoselective synthesis of triterpene glycosides using glycals under acidic catalysis has also been reported, yielding 2-deoxy-alpha-L-glycosides. nih.govrsc.orgdoi.org

Enzymatic Glycosylation for Specific Glycosidic Linkages

Enzymatic glycosylation offers an attractive alternative to chemical methods, often providing high regioselectivity and substrate specificity under mild reaction conditions. mdpi.comnih.gov Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the primary enzyme classes used for this purpose. mdpi.com

Glycosyltransferases typically utilize activated sugar donors, such as uridine (B1682114) diphosphate (B83284) (UDP)-glucose, to transfer the sugar moiety to an acceptor molecule. mdpi.comnih.gov Plant and bacterial GTs have been explored for their ability to glycosylate triterpenoids. mdpi.comnih.govfrontiersin.org These enzymes can exhibit high regioselectivity, catalyzing glycosylation at specific hydroxyl or carboxyl groups on the triterpene scaffold. mdpi.com For example, bacterial GTs from Bacillus species have shown regioselectivity for O-glycosylation of ganoderic acids at C-15 hydroxyl and C-26 carboxyl groups. mdpi.com

Glycoside hydrolases can also catalyze transglycosylation reactions, sometimes using more economical sugar sources. mdpi.com While GTs typically produce β-glucosides, some GHs can facilitate the production of α-glucosides. mdpi.com Notably, an amylosucrase from Deinococcus geothermalis (DgAS), a GH enzyme, has been shown to glycosylate triterpenoids, forming both α and β anomers of glycosides under acidic conditions. semanticscholar.org This highlights the potential of enzymatic methods for generating diverse glycosidic linkages.

Semisynthetic Modification of Natural this compound for Structural Diversity

Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel analogues with potentially improved properties. wikipedia.org This approach is particularly valuable for complex natural products like this compound, where total synthesis can be challenging and costly. wikipedia.org

While specific examples of semisynthesis directly on this compound were not extensively detailed in the search results, the concept is widely applied to other saponins (B1172615) and triterpenoid glycosides. wikipedia.orgnih.gov Semisynthesis allows for targeted modifications of the sugar moieties or the aglycone structure, leading to a library of analogues with varied structural and potentially altered biological characteristics. wikipedia.org This can involve chemical reactions to introduce new functional groups, alter existing ones, or modify the sugar chain length or composition. For instance, semisynthetic approaches have been developed for analogues of the saponin (B1150181) immunoadjuvant QS-21, starting from the natural product. nih.gov Microbial biotransformation of quinovic acid glycosides has also been observed, leading to deglycosylation and even carbon skeleton rearrangement of the aglycone. nih.gov This demonstrates the potential for biological methods in semisynthetic modifications.

Semisynthesis offers a more efficient route to diverse analogues compared to total synthesis, especially for high-molecular-weight and structurally complex natural products. wikipedia.org It allows researchers to explore the structure-activity relationships of these compounds by systematically introducing structural variations. uthsc.edu

Selective Derivatization of Hydroxyl and Carboxyl Groups

This compound possesses several hydroxyl groups on both the triterpene aglycone and the sugar unit, as well as carboxyl groups on the triterpene structure. nih.govnih.gov Selective derivatization of these functional groups is a common strategy in organic chemistry to modify the properties of a molecule, synthesize analogues, or introduce reporter groups for analysis.

General methods for the derivatization of hydroxyl groups include acylation, alkylation, silylation, and glycosylation. nih.govarchive.org Carboxyl groups can be selectively derivatized through esterification, amidation, or reduction. thermofisher.commdpi.com The choice of reagents and reaction conditions is crucial for achieving selectivity when multiple hydroxyl and carboxyl groups are present, as in this compound. Protecting group strategies are often employed to achieve selective transformations.

While the search results discuss derivatization techniques for hydroxyl and carboxyl groups in a general context, specific examples or detailed procedures for the selective derivatization of the hydroxyl and carboxyl groups within the this compound structure or its aglycones (quinovic acid, cincholic acid) were not identified.

Chemoenzymatic Transformations for Analog Generation

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. This approach is particularly useful for synthesizing complex molecules with multiple chiral centers or for introducing structural modifications that are difficult to achieve through traditional chemical synthesis alone. cmu.educhemistryviews.orgnih.govdiva-portal.org Enzymes, such as glycosyltransferases, could potentially be used to synthesize this compound or its analogues by catalyzing the formation of the glycosidic bond between the triterpene aglycone and the sugar moiety, or to modify the sugar unit. cmu.edu Oxidoreductases or other enzymes could potentially be employed for selective oxidation, reduction, or other transformations on the triterpene skeleton or the sugar residues. cmu.edunih.gov

The search results mention chemoenzymatic synthesis in the context of producing quinoline (B57606) and quinolone alkaloids and other complex molecules, highlighting the use of enzymes like monoamine oxidase and horseradish peroxidase for constructing heterocyclic rings or modifying substrates. cmu.edunih.gov However, specific studies detailing the application of chemoenzymatic transformations for the synthesis or modification of this compound or its analogues were not found within the provided search results.

Development of High-Yielding and Sustainable Synthesis Protocols

The development of high-yielding and sustainable synthesis protocols is a critical aspect of modern chemical synthesis, aiming to maximize product formation while minimizing waste generation and environmental impact. nih.govnih.govrsc.orgrsc.orgnih.gov For complex natural products like this compound, achieving high yields in multi-step synthetic routes can be challenging.

Sustainable synthesis approaches often involve the use of greener solvents, catalytic methods, atom-economical reactions, and continuous flow processes. nih.govnih.govrsc.org The search results discuss sustainable methods for the synthesis of quinolines, including microwave-assisted reactions, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and photocatalysis. mdpi.comorganic-chemistry.orgnih.govnih.govrsc.org High-yield synthesis of quinoidal compounds assisted by keto-enol tautomerism has also been reported. rsc.orgnih.gov

While these principles and techniques are relevant to the synthesis of complex organic molecules, specific research focused on developing high-yielding and sustainable synthesis protocols specifically for this compound or its analogues was not found in the provided search results. Research on this compound appears to be more focused on its isolation, structural characterization, and biological activities.

Investigation of Quinovin S Biological Activities: in Vitro Mechanistic Studies

Mechanistic Studies on Enzyme Inhibition by Quinovin

Detailed mechanistic studies on the enzyme inhibitory properties of this compound are not extensively reported in the current scientific literature. While the broader class of quinoline (B57606) alkaloids, also found in Cinchona, has been investigated for various biological activities, specific data on this compound remains elusive.

Kinetics of Phosphodiesterase I Inhibition by this compound

There is no specific information available in the reviewed literature detailing the kinetics of Phosphodiesterase I (PDE1) inhibition by this compound. Phosphodiesterases are a crucial family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. frontiersin.org While various natural products, including flavonoids and other alkaloids, have been studied as PDE inhibitors, dedicated research on this compound's interaction with PDE1, including determination of its inhibition constant (Kᵢ), IC₅₀ value, and the type of inhibition (e.g., competitive, non-competitive), has not been published. frontiersin.orgnih.govfrontiersin.org Therefore, no kinetic data can be presented.

Identification of Binding Sites and Modes of Enzyme Interaction

Research identifying the specific binding sites of this compound on any enzyme, including Phosphodiesterase I, is not available. Understanding the mode of interaction requires advanced techniques such as X-ray crystallography or computational molecular docking studies. These investigations would reveal the precise amino acid residues within the enzyme's active or allosteric sites that interact with the this compound molecule and the nature of the chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions). pharmaguideline.com Such studies have not been conducted or reported for this compound.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are fundamental for understanding how the chemical structure of a compound relates to its biological activity and for optimizing lead compounds in drug discovery. tubitak.gov.tr For this compound, which is a mixture of related glycosides, SAR studies would involve synthesizing or isolating various analogs and assessing how modifications to its triterpene core or sugar moiety affect its enzyme-inhibitory potential. drugfuture.com Currently, there are no published SAR studies for this compound in the context of enzyme inhibition.

Cellular Mechanistic Investigations of this compound Activity (In Vitro Models)

Investigations into the cellular mechanisms of this compound are as limited as the enzymatic studies. Understanding how a compound affects cellular behavior requires detailed in vitro experiments using specific cell lines.

Elucidation of Specific Cellular Pathways and Signaling Cascades Modulated by this compound

There is no scientific literature that elucidates specific cellular or signaling pathways modulated by this compound. Many natural compounds exert their effects by interacting with well-defined signaling cascades such as the MAPK/ERK, PI3K/Akt, or NF-κB pathways, which control fundamental cellular processes like proliferation, inflammation, and apoptosis. nih.govfrontiersin.orgnih.gov However, studies to determine if this compound activates or inhibits these or other pathways, and the subsequent downstream effects on gene expression or protein activity, have not been reported.

Receptor-Ligand Interaction Studies in Defined Cellular Systems

The interaction of a ligand, such as this compound, with a cellular receptor is the first step in many biological processes. researchgate.netlabome.com These studies involve binding assays to determine the affinity (Kd) and specificity of the compound for a particular receptor. There is a lack of published research on this compound's ability to bind to any specific cell surface or intracellular receptors. Consequently, no data on its receptor-ligand interactions in defined cellular systems can be provided.

Investigation of Glycosidic Linkage Influence on Cellular Mechanisms

The structure of quinovic acid glycosides consists of a triterpenoid (B12794562) aglycone (quinovic acid) attached to one or more sugar chains. The composition and linkage of these sugar moieties are critical determinants of the molecule's pharmacological profile, influencing its solubility, bioavailability, and ability to interact with specific cellular targets. researchgate.netnih.gov

The biological activity of many natural glycosides is profoundly influenced by the attached sugar units. researchgate.net For instance, studies on flavonoid glycosides have demonstrated that the type of sugar can dramatically alter absorption and bioavailability. Quercetin attached to a glucose moiety is absorbed far more rapidly and efficiently from the small intestine than quercetin linked to a rutinose sugar, which must first be hydrolyzed by colonic bacteria. researchgate.netscispace.com This principle highlights that the glycosidic portion is not merely a passive carrier for the aglycone but an active participant in the molecule's pharmacokinetic and pharmacodynamic properties.

In the context of quinovic acid glycosides, the potent anti-inflammatory and cytotoxic effects observed in research are attributed to the intact glycoside molecules. plos.orgresearchgate.net Studies are often conducted using purified fractions, such as the Quinovic Acid Glycoside Purified Fraction (QAPF), emphasizing the collective importance of these glycosylated compounds. plos.orgnih.gov Researchers have isolated various distinct quinovic acid glycosides from natural sources, differing in the type and arrangement of their sugar chains, such as the presence of rhamnopyranosyl or glucopyranosyl esters. researchgate.net This natural variation suggests that each specific glycoside may possess a unique activity profile. While direct comparative studies mapping the specific cellular mechanism of each this compound variant are still an emerging area of research, it is established that the glycosidic linkage is essential for the observed biological effects, governing how the molecule engages with and modulates cellular machinery.

Advanced Cell-Based Assays for Mechanistic Pathway Mapping

To decipher the molecular mechanisms underpinning the biological activities of quinovic acid glycosides, researchers have utilized a range of advanced cell-based assays. These in vitro tools allow for the precise mapping of signaling pathways involved in the compound's anti-cancer and anti-inflammatory effects.

Mapping Anti-Cancer Pathways

The anti-neoplastic properties of a quinovic acid glycoside purified fraction (QAPF) have been investigated in human bladder cancer cell lines, such as T24 and RT4. researchgate.netnih.gov Initial screening typically involves cytotoxicity assays, like the MTT assay, to measure the compound's ability to inhibit cell proliferation and to determine key parameters such as the half-maximal inhibitory concentration (IC50). researchgate.netscielo.br

Further mechanistic studies have employed specific apoptosis assays to confirm the mode of cell death. Research has shown that QAPF induces apoptosis in T24 cancer cells through the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. researchgate.net The involvement of specific signaling pathways has been confirmed through assays that measure the activation and nuclear translocation of transcription factors like Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in regulating apoptosis and inflammation. researchgate.netselleckchem.comscienceopen.com

Table 1: Mechanistic Findings of Quinovic Acid Glycoside Purified Fraction (QAPF) in Cancer Cell Lines
Cell LineAssay TypeKey FindingReference
T24 (Human Bladder Cancer)Cytotoxicity AssayDemonstrated significant growth and viability inhibition. researchgate.net
T24 (Human Bladder Cancer)Apoptosis AssayInduced apoptosis through the activation of caspase-3. researchgate.net
T24 (Human Bladder Cancer)Pathway AnalysisModulated the NF-κB signaling pathway. researchgate.net
RT4 (Human Bladder Cancer)Cytotoxicity AssayDecreased cell growth and viability. researchgate.net

Mapping Anti-Inflammatory Pathways

The anti-inflammatory mechanisms of quinovic acid glycosides have also been elucidated using cellular and molecular assays. These compounds have been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB. plos.org This transcription factor is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. scienceopen.com

Specific cell-based assays are used to quantify the downstream effects of this pathway inhibition. For example, the Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to measure the secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), from cells. d-nb.info Studies have demonstrated that treatment with a quinovic acid glycoside fraction significantly reduces the levels of IL-1β in response to an inflammatory stimulus. plos.orgnih.gov Furthermore, investigations have shown that these glycosides can down-regulate the expression of purinergic receptors like P2X7, which are involved in amplifying the inflammatory cascade. plos.orgnih.gov These advanced assays provide a detailed picture of how quinovic acid glycosides exert their anti-inflammatory effects at a molecular level.

Table 2: Anti-Inflammatory Mechanisms of Quinovic Acid Glycosides
Pathway/TargetAssay/MethodObserved EffectReference
NF-κB Signaling PathwayPathway analysis (e.g., reporter assays, Western blot)Inhibition of pathway activation. plos.org
Interleukin-1β (IL-1β)ELISADecreased secretion. plos.org
Neutrophil MigrationMyeloperoxidase (MPO) Activity AssayReduced neutrophil recruitment. plos.org
P2X7 ReceptorExpression analysisDown-regulation of receptor expression. plos.orgnih.gov

Advanced Analytical Methodologies for Quinovin Research

Development and Validation of Quantitative Analytical Methods

Quantitative analysis aims to determine the specific amounts of substances within a sample. ebsco.comsecoda.co Developing and validating methods for Quinovin involves ensuring their precision, accuracy, and reliability for measuring the compound in different research contexts.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is widely used for separating volatile metabolites and can be coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). news-medical.net GC requires analytes to be volatile or semi-volatile. If this compound itself is not volatile, it might be analyzed by GC after chemical derivatization to form a more volatile compound. researchgate.net While the provided search results discuss GC-MS for analyzing compounds like quinoline (B57606) and quinine (B1679958) researchgate.netmadison-proceedings.comnih.gov, there is no direct mention of this compound analysis by GC. Therefore, the applicability of GC for this compound research would depend on the feasibility of preparing volatile derivatives.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow-bore capillaries, offering high efficiency separations of both large and small molecules. sciex.comwikipedia.orglumexinstruments.com CE separates molecules based on their charge-to-mass ratio and other properties like size and hydrophobicity under the influence of a high-voltage electric field. sciex.comlumexinstruments.comclinicallab.com

CE provides high resolution and is suitable for analyzing various classes of compounds, including those with very similar structures. lumexinstruments.com The basic setup includes a capillary, a high-voltage power supply, buffer reservoirs, and a detector, often a UV detector. sciex.com CE can be coupled directly with mass spectrometers for identification. wikipedia.org While CE is a powerful separation technique, specific applications for this compound were not detailed in the search results. However, its high-resolution capabilities make it a potential method for separating this compound from complex matrices or for separating different this compound-related compounds.

Advanced Mass Spectrometry for Comprehensive this compound Metabolite Profiling

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful analytical method for metabolite identification, profiling, and structural elucidation. news-medical.netcriver.com MS detects compounds based on their mass-to-charge ratio and fragmentation patterns. news-medical.net

Metabolite profiling involves finding compound-related metabolites in a complex biological sample, while metabolomics takes a broader view of the complete set of metabolites in a biological system. news-medical.netcriver.com MS-based methods are central to both targeted (analysis of specific metabolites) and untargeted (comprehensive analysis of all detectable metabolites) metabolite profiling strategies. news-medical.netgoogle.com

LC-HRMS/MS for Untargeted and Targeted Metabolomics of this compound

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) and tandem MS (LC-HRMS/MS) are primary tools for metabolite identification and profiling. news-medical.netcriver.commdpi.com LC-HRMS/MS combines the separation power of LC with the high sensitivity, resolution, and accurate mass measurements of HRMS/MS, allowing for the detection and identification of analytes in complex samples. criver.commdpi.com

Untargeted Metabolomics: This approach aims for a comprehensive analysis of all small molecules in a sample without prior bias towards specific compounds. news-medical.netnih.gov LC-HRMS/MS is well-suited for untargeted profiling due to its ability to detect a wide range of metabolites. news-medical.netlcms.cz Data processing and in silico libraries are often used for identification. news-medical.net

Targeted Metabolomics: This approach focuses on the identification and quantification of a defined list of specific metabolites. news-medical.netnih.gov LC-MS/MS, often using triple quadrupole mass spectrometers in Selected Reaction Monitoring (SRM) mode, is commonly used for targeted quantitative analysis due to its sensitivity and robustness. mdpi.commdpi.com Absolute quantification can be achieved using calibration curves and internal standards. google.commdpi.commdpi.com

LC-MS/MS allows for efficient separation of analytes based on their physicochemical properties, reducing matrix effects and improving detection limits. mdpi.com It is particularly useful for differentiating isomeric compounds. mdpi.com The application of LC-HRMS/MS would be essential for both identifying and quantifying this compound and its potential metabolites in biological or other complex samples.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Structural Insights

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates gas-phase ions based on their interaction with a collision gas, in addition to their mass-to-charge ratio. wikipedia.orgchromatographyonline.cominstruct-eric.org This provides an additional dimension of separation based on the size and shape of the ions. chromatographyonline.cominstruct-eric.org

IM-MS can enhance the performance of analytical methods, particularly for complex samples, by providing orthogonal separation to traditional techniques like LC. chromatographyonline.com It is valuable for detailed molecular characterization and can improve sensitivity, speed, and accuracy of MS measurements. chromatographyonline.comsepscience.com

One key application of IM-MS is the separation of isomers, molecules with the same mass but different structures. researchgate.net By separating ions based on their collision cross-section (shape), IM-MS can distinguish isomers that may not be resolved by LC or conventional MS alone. researchgate.net This is particularly relevant in metabolite profiling where isomeric metabolites can be present.

IM-MS also provides structural insights by yielding information about the shape and conformation of ions. instruct-eric.org This can aid in the structural elucidation of unknown metabolites. Various IM-MS platforms exist, including Drift tube (DTIMS), Traveling wave (TWIMS), and Field asymmetric waveform (FAIMS), each with different separation capabilities. researchgate.net The integration of IM with LC (LC-IM-MS) is an emerging platform for complex sample analysis. chromatographyonline.com IM-MS would be a valuable tool in this compound research for separating and identifying potential isomers of this compound or its metabolites and gaining further structural information.

Derivatization Techniques for Enhanced Detection and Separation

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability, volatility, or separation efficiency mdpi.comjfda-online.com. This is particularly useful for compounds that lack inherent characteristics suitable for direct analysis by certain techniques.

Derivatization for Improved Volatility in GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds researchgate.netnih.gov. However, triterpene glycosides like this compound are generally non-volatile due to their polar nature and high molecular weight. Derivatization can increase their volatility and thermal stability, making them amenable to GC-MS analysis jfda-online.comsigmaaldrich.com. Common derivatization reactions for this purpose include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups jfda-online.comsigmaaldrich.com. Silylation, for example, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique to make polar compounds more volatile for GC analysis sigmaaldrich.com. While GC-MS has been used to analyze components in Uncaria species extracts, specific derivatization protocols for this compound or its related glycosides for GC-MS were not detailed in the provided results researchgate.netsemanticscholar.org. The analysis of quinovic acid itself or its less polar derivatives might be more feasible by GC-MS after appropriate derivatization.

Bioanalytical Method Development for Complex Biological Matrices (e.g., Plant Extracts)

Bioanalytical method development for complex matrices like plant extracts involves several critical steps to ensure accurate and reliable analysis of target compounds like this compound. These steps typically include sample collection, processing, extraction of the analyte from the matrix, chromatographic separation, and detection europa.eufda.govrfppl.co.in.

Plant extracts are inherently complex, containing a wide variety of compounds including alkaloids, terpenes, flavonoids, and polyphenols, in addition to glycosides nih.govscielo.brnepjol.info. Therefore, the developed method must be highly selective to isolate and quantify the target quinovic acid glycosides from interfering substances europa.eufda.govrfppl.co.in.

Methods for the analysis of quinovic acid glycosides in plant extracts, particularly from Uncaria tomentosa, have been developed using HPLC-PDA and UPLC/Q-TOF-MS nih.govnih.govplos.orgscielo.brunesp.br. These methods involve steps such as extracting the compounds from the plant material using appropriate solvents (e.g., hydroethanolic solutions) scielo.br, followed by filtration and direct injection onto the chromatographic system or further purification steps scielo.br.

Validation of these bioanalytical methods is crucial and typically includes evaluating parameters such as specificity, accuracy, linearity, precision, limits of detection (LOD), and limits of quantification (LOQ) nih.goveuropa.eufda.gov. For instance, an HPLC-PDA method for the assay of quinovic acid glycosides in Uncaria tomentosa bark extracts was validated, demonstrating high coefficients of determination for linearity and acceptable precision nih.gov. UPLC/Q-TOF-MS is often used for the structural characterization of the glycosides present in the extracts nih.govplos.org.

The complexity of plant matrices necessitates robust extraction procedures to efficiently recover the quinovic acid glycosides while minimizing the co-extraction of interfering compounds. Different extraction solvents and procedures can influence the yield and purity of the extracted glycosides scielo.br.

While the provided information focuses on the analytical techniques used for quinovic acid glycosides in plant extracts, it highlights the need for validated methods that can handle the complexity of the matrix and provide accurate quantitative data. The development process involves optimizing sample preparation, chromatographic conditions, and detection parameters to achieve the desired sensitivity, selectivity, and reproducibility europa.eufda.govrfppl.co.in.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available on PubChem (often referred to as quinovic acid glycosides)
Quinovic acid glycosidesGroup of compounds, individual CIDs vary
Quinovic acid162743
Alpha-hederin104863

Data Tables

Validation ParameterExample Value (from search results for quinovic acid glycosides analysis)Source
Limit of Detection (LOD)0.19 µg mL⁻¹ scielo.br
Limit of Quantification (LOQ)0.57 µg mL⁻¹ scielo.br
Linearity (R²)> 0.99 nih.govrsc.org
Precision (RSD)3 to 13% (for derivatized chlorides, general concept) rsc.org
Lower RSDs reported for quinovic acid glycoside assay nih.gov

Computational Chemistry and Molecular Modeling of Quinovin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in characterizing the electronic nature of molecules. By applying the principles of quantum mechanics, these methods can predict a wide array of properties related to electron distribution and energy, which are key determinants of a molecule's reactivity and stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely utilized quantum chemical method that focuses on the electron density of a system to determine its electronic structure and properties. novapublishers.comictp.it It is particularly well-suited for calculating ground state properties, including optimized molecular geometries, vibrational modes, and energies. scirp.orgscirp.orgmontana.edu While direct DFT studies on quinovin were not found in the provided search results, DFT has been extensively applied to similar complex organic molecules, such as quinoline (B57606) derivatives. scirp.orgscirp.orgrsc.orgnih.govresearchgate.net These studies demonstrate DFT's capability to analyze molecular stability, investigate different structural forms (tautomers), and predict reactivity patterns. scirp.orgscirp.org For this compound, DFT calculations could be employed to determine the lowest energy conformers, map the electron density distribution across its triterpene and glycoside parts, and predict key electronic properties that govern its chemical behavior.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods represent a class of quantum chemical calculations that derive results directly from fundamental physical principles without relying on experimental data or empirical parameters. montana.eduwikipedia.org These methods aim for high accuracy in describing the electronic structure by solving the electronic Schrödinger equation. wikipedia.org Common ab initio approaches include Hartree-Fock (HF) theory and more sophisticated post-Hartree-Fock methods like MP2 and Coupled Cluster. novapublishers.comwikipedia.org Although computationally more intensive than DFT, ab initio methods can yield more precise results for properties such as reaction energies and transition states. wikipedia.org While the search results did not specifically mention ab initio calculations on this compound, these methods could be valuable for obtaining highly accurate data on specific functional groups within this compound or for validating results obtained from less computationally expensive methods like DFT. aps.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior and dynamic properties of molecular systems. nih.govmdpi.comresearchgate.netuiuc.edu By simulating the motion of atoms and molecules over time, MD provides insights into molecular flexibility, conformational transitions, and interactions with the surrounding environment, such as solvent or lipid bilayers. nih.govmdpi.comresearchgate.net These simulations are crucial for understanding how molecules behave in more realistic, dynamic settings. nih.govmdpi.comresearchgate.net Although specific MD simulations of this compound were not found, MD has been used to study the behavior of other complex molecules, including quinine (B1679958) derivatives, to understand their interactions with drug delivery systems and biological targets. nih.govmdpi.comresearchgate.netnih.gov Applying MD simulations to this compound could reveal its preferred conformations in different solvents, the flexibility of its glycosidic bond, and how it interacts with water molecules or biological membranes, providing a dynamic perspective on its structural behavior.

Molecular Docking Studies for Protein-Ligand Interactions and Mechanistic Hypothesis Generation

Molecular docking is a widely used computational technique to predict how a small molecule (ligand) binds to a larger molecule, typically a protein. mdpi.comunimed.ac.idnih.gov It aims to determine the optimal binding orientation and estimate the strength of the interaction. mdpi.comunimed.ac.idnih.goviafaforallergy.com This method is invaluable in the early stages of drug discovery and in exploring the potential biological targets of natural compounds. mdpi.comunimed.ac.idnih.gov

Molecular docking studies have been performed on quinovic acid derivatives, including this compound glycoside C, to investigate their interactions with various proteins. For instance, quinovic acid has been studied for its potential binding to CLASP. researchgate.net Quinovic acid glycosides have also shown inhibitory activity against snake venom phosphodiesterase I, and docking can help elucidate the molecular basis of this inhibition. ncats.ioresearchgate.netiosrjournals.org These studies utilize docking to predict binding poses and identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. unimed.ac.idnih.gov

Prediction of Binding Affinities and Allosteric Modulation

Molecular docking can provide quantitative estimates of binding affinity, often expressed as docking scores or predicted binding free energies. unimed.ac.idnih.gov These values can be used to compare the potential binding strength of different ligands to a target protein and prioritize compounds for further experimental testing. unimed.ac.idnih.gov While detailed binding affinity predictions specifically for this compound across a range of targets were not found in the search results, docking studies on related quinoline derivatives have successfully predicted binding affinities against targets like SARS-CoV-2 protease and HIV reverse transcriptase, demonstrating the utility of this approach. unimed.ac.idnih.govnih.gov

Beyond predicting binding to the primary active site, docking can also be used to explore potential binding sites elsewhere on the protein surface, which could be indicative of allosteric modulation. nih.gov By identifying and characterizing such allosteric sites, docking studies can help generate hypotheses about how this compound might influence protein function through indirect mechanisms. nih.gov

Understanding Ligand-Induced Conformational Changes

While basic docking often treats the interacting molecules as rigid, more advanced approaches and subsequent analyses, particularly when combined with MD simulations, can account for the flexibility of both the ligand and the protein. mdpi.comresearchgate.netnih.gov Understanding how a protein's conformation changes upon ligand binding is crucial for a complete understanding of the interaction and its functional consequences. mdpi.comresearchgate.netnih.gov Studies on protein interactions with quinoline derivatives have incorporated MD simulations to analyze the conformational stability and flexibility of the protein in the presence of the ligand, providing insights into induced fit mechanisms. mdpi.comresearchgate.netnih.gov Applying these integrated computational approaches to this compound could reveal how its binding influences the dynamic structure of its target proteins, contributing to a deeper understanding of its biological activities.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly integrated into various stages of drug discovery and development, offering capabilities for analyzing complex biological and chemical data, predicting molecular properties, and optimizing compound design. In the context of this compound research, ML and AI techniques can be valuable tools, although specific detailed applications for this compound were not extensively found in the provided literature.

Predicting Biological Activities and Lead Optimization

Predicting the biological activities of compounds based on their chemical structures is a key area where ML and AI excel in drug discovery. By training models on existing datasets of compounds with known activities, it is possible to predict the potential activity of new or untested compounds. This is particularly relevant for natural products like this compound, which are often part of complex mixtures and may possess multiple biological effects. nih.govnih.govcdutcm.edu.cnctdbase.orgontosight.ai

Q & A

Q. What are the validated analytical techniques for confirming Quinovin’s structural identity and purity?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural features, comparing observed chemical shifts with theoretical predictions .
  • High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity, with retention times and mass fragmentation patterns cross-referenced against standards .
  • Report spectral data in tabular form (e.g., Table 1: 1^1H NMR peaks, integration values) to enable replication .

Q. How should researchers design experiments to isolate this compound from natural sources?

Methodological Answer:

  • Optimize extraction protocols (e.g., solvent polarity, temperature) based on this compound’s solubility profile. Include controls for secondary metabolites .
  • Validate isolation efficiency using thin-layer chromatography (TLC) or column chromatography, documenting RfR_f values and elution gradients .
  • Replicate extractions across multiple batches to account for natural variability .

Q. What frameworks are recommended for structuring a literature review on this compound’s pharmacological potential?

Methodological Answer:

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope, e.g., "How does this compound (Intervention) affect [specific biological target] (Population) compared to [existing compound] (Comparison)?" .
  • Systematically categorize findings into themes (e.g., antiviral activity, cytotoxicity) using tools like PRISMA flow diagrams .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

Methodological Answer:

  • Document reaction conditions exhaustively (catalyst loading, temperature, solvent ratios) in a step-by-step protocol .
  • Include error margins for yields and purity metrics (e.g., "Yield: 65% ± 3% across five trials") .
  • Share raw data (e.g., crystallography files) as supplementary materials to facilitate peer validation .

Q. How can researchers identify gaps in this compound’s existing research landscape?

Methodological Answer:

  • Conduct keyword co-occurrence analysis using tools like VOSviewer to map understudied areas (e.g., "this compound AND oxidative stress") .
  • Compare mechanistic hypotheses across disciplines (e.g., computational chemistry vs. in vitro assays) to highlight inconsistencies .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data in this compound’s reactivity studies?

Methodological Answer:

  • Perform density functional theory (DFT) calculations under varied parameters (e.g., solvent models) to align with observed reaction pathways .
  • Validate using hybrid methods (e.g., QM/MM simulations) and report discrepancies in a comparative table (Table 2: Predicted vs. Actual Activation Energies) .

Q. How can researchers optimize this compound’s synthetic yield in multi-step pathways?

Methodological Answer:

  • Apply Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry) and identify interactions using response surface methodology .
  • Use failure mode analysis (FMA) to troubleshoot low-yield steps, documenting corrective actions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity assays?

Methodological Answer:

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50EC_{50} or IC50IC_{50} values, reporting confidence intervals .
  • Address outliers via Grubbs’ test and validate with independent replicates .

Q. How should cross-disciplinary data (e.g., omics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Combine transcriptomics and proteomics data using pathway enrichment tools (e.g., DAVID, STRING) to identify signaling networks affected by this compound .
  • Correlate in vitro findings with molecular docking results to propose binding hypotheses .

Q. What are best practices for presenting this compound’s spectroscopic data in publications?

Methodological Answer:

  • Include high-resolution figures (≥ 300 dpi) with annotated peaks and baselines .
  • Provide raw spectral files in supporting information, ensuring compliance with FAIR data principles .
  • Use comparative tables to highlight consistency with literature (Table 3: 13^{13}C NMR Data Comparison) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.